
N,N-Dimethyl-N'-(5-phenyl-1H-pyrazol-3-yl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the phenyl group and the dimethylamino group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide typically involves the reaction of 5-phenyl-1H-pyrazole-3-carbaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)formamide.
Reduction: Formation of N,N-dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it has been shown to inhibit the enzyme LmPTR1, which is involved in the biosynthesis of essential biomolecules in certain parasites . The binding of the compound to the enzyme’s active site disrupts its function, leading to the inhibition of parasite growth.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimidamide
- N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-4-yl)methanimidamide
- N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-1-yl)methanimidamide
Uniqueness
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to act as an enzyme inhibitor and its potential therapeutic properties further distinguish it from similar compounds .
Properties
CAS No. |
222314-84-3 |
|---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(5-phenyl-1H-pyrazol-3-yl)methanimidamide |
InChI |
InChI=1S/C12H14N4/c1-16(2)9-13-12-8-11(14-15-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15) |
InChI Key |
NZJBGMUMRFILIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


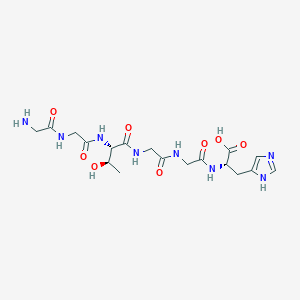
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
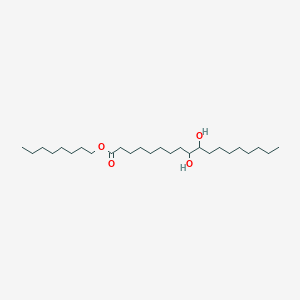


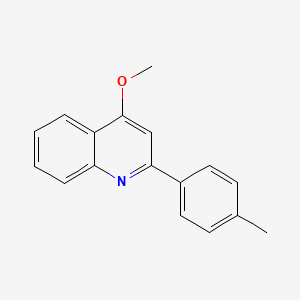
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
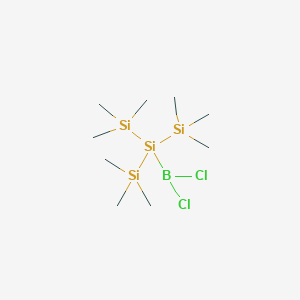

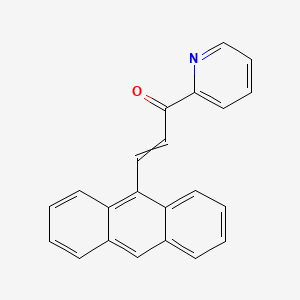
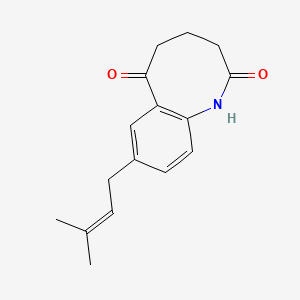
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
